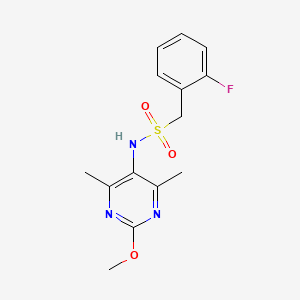

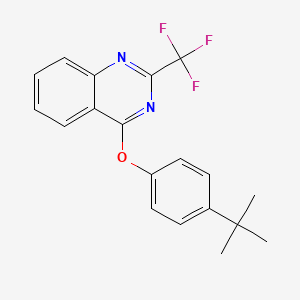

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

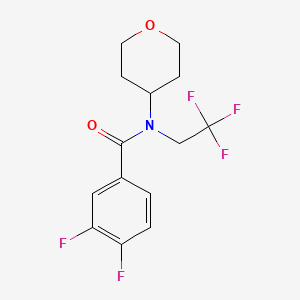

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Synthetic Utility

A novel synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane derivatives, showcasing the compound's utility as a versatile synthon in the preparation of various fluoromethylated organic molecules. This highlights the compound's significance in facilitating the synthesis of complex organic structures with high efficiency and selectivity, leveraging a C–S bond forming strategy (Prakash et al., 2010).

Biological Activity

Research into methanesulfonamide pyrimidine-substituted compounds has demonstrated their potential in inhibiting the enzyme HMG-CoA reductase in vitro. This suggests applications in the development of novel cholesterol biosynthesis inhibitors, with specific compounds showing potency significantly greater than established treatments (Watanabe et al., 1997).

Catalytic Asymmetric Additions

The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, offering metal-free access to sulfone and fluorine incorporating contiguous quaternary stereocenters. This process highlights the compound's role in enabling the synthesis of biorelevant structures with high stereoselectivity, thus contributing to the development of stereoselective synthesis methodologies (Bhosale et al., 2022).

Material Synthesis and Application

The synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been explored, revealing the potential of these compounds as precursors for three-state indicators. This research suggests the possibility of developing new materials with unique optical properties, which could be applicable in various fields such as sensors and display technology (Sarma & Baruah, 2004).

Fluorination Techniques

Advancements in fluorination techniques have been made using difluorobis(fluoroxy)methane, demonstrating selective monofluorination of ketoesters with high regioselectivity. This process is indicative of the compound's role in facilitating the synthesis of fluorinated derivatives, which are crucial in pharmaceuticals and agrochemicals (Bailey et al., 2002).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)8-11-6-4-5-7-12(11)15/h4-7,18H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSUIQCBGYWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)

![3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2894681.png)

![7-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2894682.png)